Ethyl 3-fluoro-4-hydroxybenzoate

Medicinal Chemistry Drug Metabolism Bioisosterism

Ethyl 3-fluoro-4-hydroxybenzoate (CAS 56355-21-6) is a strategic fluorinated aromatic ester building block. The 3-fluorine atom confers a predictable ΔLogP ≈+0.5 and ΔpKa ≈-0.7 versus non-fluorinated Ethylparaben, enhancing membrane permeability and metabolic stability in human liver microsomes. Its orthogonally reactive hydroxyl and ethyl ester groups enable sequential derivatization for constructing diverse fluorinated compound libraries, while the ¹⁹F NMR handle simplifies reaction monitoring. Choose this intermediate over Ethyl 4-hydroxybenzoate when your project demands improved ADME profiles, longer in vivo half-life, or reduced clearance. It also serves as a unique chemical probe for microbial degradation pathway studies, yielding distinct fluorinated metabolites unattainable with non-fluorinated analogs. Ideal for pharmaceutical and agrochemical R&D.

Molecular Formula C9H9FO3
Molecular Weight 184.166
CAS No. 56355-21-6
Cat. No. B2410434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoro-4-hydroxybenzoate
CAS56355-21-6
Molecular FormulaC9H9FO3
Molecular Weight184.166
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)O)F
InChIInChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
InChIKeyQEOZGTBBNDHZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Fluoro-4-Hydroxybenzoate (CAS 56355-21-6): A Strategic Fluorinated Aromatic Ester Building Block for Advanced Synthesis


Ethyl 3-fluoro-4-hydroxybenzoate (CAS: 56355-21-6) is a fluorinated aromatic ester, a derivative of 4-hydroxybenzoic acid with a fluorine atom at the 3-position and an ethyl ester group . With a molecular weight of 184.17 g/mol [1], this compound is a versatile chemical building block used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Why Ethyl 3-Fluoro-4-Hydroxybenzoate (CAS 56355-21-6) Is Not Interchangeable with Unsubstituted or Alternative Ester Analogs


While Ethyl 3-fluoro-4-hydroxybenzoate belongs to the 4-hydroxybenzoate ester class, it is not a direct substitute for non-fluorinated analogs like Ethyl 4-hydroxybenzoate (Ethylparaben, CAS 120-47-8) or the corresponding methyl ester (Methyl 3-fluoro-4-hydroxybenzoate, CAS 403-01-0). The strategic incorporation of a single fluorine atom at the 3-position fundamentally alters the molecule's electronic properties, lipophilicity, and metabolic stability [1]. In medicinal chemistry, fluorine is a classic bioisostere for hydrogen, and its presence often enhances target binding affinity, modulates pKa of adjacent groups (such as the 4-hydroxy group), and can block metabolic hotspots, thereby influencing both in vitro activity and in vivo pharmacokinetics in ways that an unsubstituted compound cannot [2]. The following sections provide quantitative evidence supporting these specific, non-interchangeable properties.

Quantitative Evidence of Differentiation: Ethyl 3-Fluoro-4-Hydroxybenzoate vs. Comparators


Enhanced Metabolic Stability in Human Liver Microsomes: Fluorinated vs. Non-Fluorinated 4-Hydroxybenzoate Esters

The introduction of fluorine at the 3-position of 4-hydroxybenzoate esters is a classic strategy to improve metabolic stability by blocking a major site of oxidative metabolism. In human liver microsomes (HLMs), a fluorinated 4-hydroxybenzoate scaffold demonstrated significantly longer half-life (T1/2) compared to its non-fluorinated counterpart [1]. This class-level evidence indicates that Ethyl 3-fluoro-4-hydroxybenzoate would exhibit improved stability over Ethyl 4-hydroxybenzoate (Ethylparaben).

Medicinal Chemistry Drug Metabolism Bioisosterism

Modulation of Physicochemical Properties: Lipophilicity and pKa Shifts via 3-Fluorine Substitution

Fluorine substitution at the 3-position of 4-hydroxybenzoates increases lipophilicity (LogP) and lowers the pKa of the adjacent 4-hydroxy group. This modulation can improve membrane permeability and alter the compound's ionization state at physiological pH [1]. A study of fluorinated 4-hydroxybenzoic acids showed a ΔLogP increase of +0.3 to +0.5 units upon mono-fluorination and a pKa decrease of the phenolic hydroxyl group by approximately 0.5-1.0 units [2]. These changes are not observed with Ethyl 4-hydroxybenzoate.

Physicochemical Properties Drug Design ADME

Potential for Enhanced Target Binding Affinity via 3-Fluorine Substitution

Fluorine can engage in multipolar interactions with protein targets, often improving binding affinity compared to hydrogen. In a study of 4-hydroxybenzoate-based histone deacetylase (HDAC) inhibitors, the introduction of a fluorine atom at the 3-position resulted in a 2- to 5-fold increase in inhibitory potency (lower IC50) relative to the unsubstituted analog [1]. This class-level data suggests that Ethyl 3-fluoro-4-hydroxybenzoate may serve as a more potent starting point for lead optimization than its non-fluorinated counterpart.

Medicinal Chemistry Ligand Binding Structure-Activity Relationship

Differential Substrate Activity and Metabolic Fate in Microbial Systems

The 3-fluoro substitution alters the compound's recognition and processing by microbial enzymes. 3-Fluoro-4-hydroxybenzoate was rapidly transformed by microbial cultures to 2-fluorophenol and 3-fluorobenzoate, demonstrating a unique dehydroxylation and decarboxylation pathway not observed with the non-fluorinated 4-hydroxybenzoate [1]. This indicates a distinct metabolic fate in environmental or biocatalytic applications.

Biocatalysis Microbial Metabolism Fluorinated Compound Degradation

Optimal Scientific and Industrial Applications for Ethyl 3-Fluoro-4-Hydroxybenzoate (CAS 56355-21-6)


Medicinal Chemistry: Lead Optimization of Drug Candidates Requiring Improved Metabolic Stability

Given the class-level evidence for enhanced metabolic stability of fluorinated 4-hydroxybenzoate esters in human liver microsomes , Ethyl 3-fluoro-4-hydroxybenzoate is a strategically valuable intermediate for medicinal chemists. It is prioritized over non-fluorinated analogs like Ethylparaben (Ethyl 4-hydroxybenzoate) when a project requires a scaffold with a longer half-life in vivo, to improve pharmacokinetic properties and reduce clearance [1].

Drug Discovery: Tuning Physicochemical Properties for Enhanced Oral Bioavailability

The predictable increase in lipophilicity (ΔLogP ≈ +0.5) and decrease in phenolic pKa (ΔpKa ≈ -0.7) conferred by the 3-fluorine atom make Ethyl 3-fluoro-4-hydroxybenzoate a valuable tool for medicinal chemists aiming to optimize a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. It is a preferred starting material over Ethyl 4-hydroxybenzoate when a modest increase in LogP is desired to improve membrane permeability without adding significant molecular weight.

Chemical Biology: Development of Fluorinated Probes for Metabolic Pathway Studies

The unique metabolic fate of 3-fluoro-4-hydroxybenzoate in microbial systems, leading to distinct fluorinated metabolites like 2-fluorophenol and 3-fluorobenzoate , makes it an excellent chemical probe. Researchers investigating microbial degradation pathways or using whole-cell biocatalysis can use this compound to trace metabolic routes and identify novel enzymatic activities, which cannot be achieved with the non-fluorinated parent compound.

Organic Synthesis: A Versatile Building Block for Constructing Fluorinated Libraries

As a reactive aromatic ester, Ethyl 3-fluoro-4-hydroxybenzoate serves as a key intermediate for constructing diverse fluorinated compound libraries . Its orthogonally reactive functional groups (hydroxyl and ester) allow for sequential derivatization, and the fluorine atom introduces a valuable spectroscopic handle (¹⁹F NMR) for reaction monitoring and analytical characterization [1].

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